molecular formula C10H13NO3 B13666605 tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate

tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13666605
M. Wt: 195.21 g/mol
InChI Key: CSCZFCXYXHSHAA-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with significant interest in organic chemistry and pharmaceutical research. This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in drug development.

Preparation Methods

The synthesis of tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with commercially available starting materials and involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a cyclization reaction, often using a combination of aldehydes, amines, and β-keto esters under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, where tert-butyl alcohol reacts with the carboxylic acid group in the presence of a catalyst.

    Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group at the 6-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .

Chemical Reactions Analysis

tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups on the dihydropyridine ring.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as a calcium channel blocker, affecting ion transport and cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate can be compared with other dihydropyridine derivatives, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the dihydropyridine scaffold in chemical and pharmaceutical research.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl 6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h4-6H,1-3H3,(H,11,12)

InChI Key

CSCZFCXYXHSHAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=O)N1

Origin of Product

United States

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